3,4,5-三甲氧基苯甲醛缩氨基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

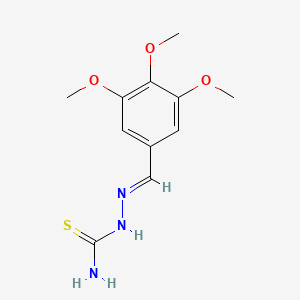

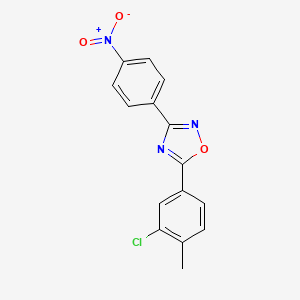

3,4,5-Trimethoxybenzaldehyde thiosemicarbazone is a chemical compound. It is a derivative of 3,4,5-trimethoxybenzaldehyde . This compound is part of a collection of rare and unique chemicals and is often used by early discovery researchers .

Synthesis Analysis

The synthesis of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone involves several chemical reactions and transformations . For industrial applications, the parent compound, 3,4,5-trimethoxybenzaldehyde, is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .Molecular Structure Analysis

The molecular structure of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone is represented by the linear formula C18H21N3O3S . The molecular weight of this compound is 359.45 .Chemical Reactions Analysis

The chemical reactions involving 3,4,5-trimethoxybenzaldehyde thiosemicarbazone are complex and can involve several steps . The parent compound, 3,4,5-trimethoxybenzaldehyde, can be used as an intermediate in the synthesis of various pharmaceutical drugs .Physical And Chemical Properties Analysis

The parent compound, 3,4,5-trimethoxybenzaldehyde, is a light yellow solid with a density of 1.367 g/cm^3 . It has a melting point of 73 °C and a boiling point of 337.6 °C . It is slightly soluble in water and has a solubility of 0.1 g/mL in methanol .科学研究应用

抗病毒活性

Hamre 等人 (1950 年) 对缩氨基硫脲活性进行的研究揭示了抗病毒应用领域的重要发现。他们的研究表明,相关化合物对氨基苯甲醛、3-缩氨基硫脲对感染痘苗病毒的小鸡胚胎和小鼠的死亡率有显着延缓,并提高了存活率,但对其他病原体(如脑膜肺炎病原体和猪流感病毒)无效。这表明结构相似的化合物(包括 3,4,5-三甲氧基苯甲醛缩氨基硫脲)具有潜在的抗病毒应用 (Hamre, D., Bernstein, J., & Donovick, R., 1950)。

抗癌潜力

3,4,5-三甲氧基苯甲醛缩氨基硫脲的一个关键应用领域是其抗癌活性。Sibuh 等人 (2021 年) 的研究合成了缩氨基硫脲衍生物(包括 3-甲氧基苯甲醛缩氨基硫脲)并对其进行了表征,并评估了它们对不同细胞系的体外抗癌活性。这些化合物表现出显着的抗癌特性,分子对接显示与靶蛋白的潜在结合,突出了这些衍生物作为多靶点候选药物的潜力,有待进一步探索 (Sibuh, B. Z., et al., 2021)。

胆碱酯酶抑制

Khan 等人 (2023 年) 对对位取代的缩氨基硫脲衍生物(包括由 4-乙氧基苯甲醛和 4-硝基苯甲醛合成的化合物)的研究展示了它们作为胆碱酯酶抑制剂的潜力。这些化合物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 表现出显着的抑制活性,一些衍生物表现出与标准药物加兰他敏相当或更高的功效。这突出了它们在阿尔茨海默病等疾病中的潜在治疗应用 (Khan, M., et al., 2023)。

抗锥虫病药物

Rodrigues 等人 (2008 年) 对含有缩氨基硫脲衍生物的钌 (II) 配合物进行的研究调查了它们作为抗锥虫病药物的潜力。电化学研究表明形成硝基阴离子自由基,这是含硝基抗锥虫病药物作用机制中的一个拟议中间体,表明这些化合物可能用作抗锥虫病药物 (Rodrigues, C., et al., 2008)。

安全和危害

The safety data sheet for 3,4,5-trimethoxybenzaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

属性

IUPAC Name |

[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-15-8-4-7(6-13-14-11(12)18)5-9(16-2)10(8)17-3/h4-6H,1-3H3,(H3,12,14,18)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMATYSZHGOMQEH-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxybenzaldehyde thiosemicarbazone | |

CAS RN |

22043-16-9 |

Source

|

| Record name | NSC153160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)

![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)

![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)

![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)

![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)